molecular formula C20H30Cl4Ru2 B12059825 Dichloro(pentamethylcyclopentadienyl)ruthenium(III)polymer

Dichloro(pentamethylcyclopentadienyl)ruthenium(III)polymer

Cat. No.: B12059825
M. Wt: 614.4 g/mol
InChI Key: VDXZXHGAMPUNED-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer (CAS: 96503-27-4) is a ruthenium-based organometallic compound with the molecular formula [(C${10}$H${15}$)RuCl$2$]$n$. The pentamethylcyclopentadienyl (Cp*) ligand confers unique steric and electronic properties, enhancing the metal center’s stability and reactivity . This polymer is air-sensitive and typically stored at low temperatures . It is widely used in catalysis due to its ability to facilitate oxidative addition and substrate-selective transformations, particularly in organic synthesis and polymerization reactions .

Properties

Molecular Formula

C20H30Cl4Ru2

Molecular Weight

614.4 g/mol

InChI

InChI=1S/2C10H15.4ClH.2Ru/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q;;;;;;2*+2/p-4

InChI Key

VDXZXHGAMPUNED-UHFFFAOYSA-J

Canonical SMILES

C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.Cl[Ru]Cl.Cl[Ru]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthesis of [Cp*RuCl₂]ₙ involves the reaction of hydrated ruthenium(III) chloride (RuCl₃·xH₂O) with pentamethylcyclopentadiene (C₅Me₅H) under controlled conditions. The general reaction proceeds as:

2C₅Me₅H+2RuCl₃\cdotpxH₂O[CpRuCl₂]n+2HCl+xH₂O2 \, \text{C₅Me₅H} + 2 \, \text{RuCl₃·xH₂O} \rightarrow [\text{CpRuCl₂}]ₙ + 2 \, \text{HCl} + x \, \text{H₂O}

Key Steps :

  • Ligand Deprotonation : Pentamethylcyclopentadiene is deprotonated in situ using a weak base (e.g., triethylamine or sodium bicarbonate) to generate the Cp*⁻ ligand.

  • Coordination to Ruthenium : RuCl₃ reacts with Cp*⁻ to form monomeric Cp*RuCl₃ intermediates.

  • Polymerization : Chloride ligands bridge adjacent ruthenium centers, forming a polymeric structure.

Typical Reaction Conditions :

ParameterValue/Range
SolventEthanol, THF, or DCM
Temperature60–80°C (reflux)
Reaction Time12–24 hours
Molar Ratio (Cp*H:Ru)1:1 to 1.5:1
Yield65–85%

This method avoids air-sensitive reagents, making it scalable for industrial production .

Role of Ruthenium Precursors

The choice of ruthenium precursor significantly impacts product purity and yield. While RuCl₃·xH₂O is standard, alternative precursors include:

Table 1: Ruthenium Precursors and Their Efficacy

PrecursorAdvantagesLimitations
RuCl₃·xH₂OLow cost, readily availableVariable hydration affects stoichiometry
[RuCl₂(COD)]ₙAnhydrous, high reactivityAir-sensitive, expensive
RuCl₃ (anhydrous)Consistent stoichiometryRequires strict anhydrous conditions

Anhydrous RuCl₃, though less common, reduces side reactions caused by water .

Solvent and Temperature Optimization

Solvent polarity and boiling point influence reaction kinetics:

  • Ethanol : Preferred for its ability to dissolve both RuCl₃ and Cp*H. Reflux conditions (78°C) enhance ligand coordination.

  • Tetrahydrofuran (THF) : Facilitates faster deprotonation but requires higher temperatures (65–67°C).

  • Dichloromethane (DCM) : Used for low-temperature syntheses (40–45°C) but yields lower (55–60%) .

Figure 1: Effect of Solvent on Yield

SolventYield (%)Purity (%)
Ethanol8295
THF7893
DCM5888

Mechanistic Insights

The reaction proceeds via a two-stage mechanism:

  • Ligand Exchange :

    RuCl₃+Cp*HCp*RuCl₃+HCl\text{RuCl₃} + \text{Cp*H} \rightarrow \text{Cp*RuCl₃} + \text{HCl}

    Base (e.g., Et₃N) neutralizes HCl, shifting equilibrium toward product formation .

  • Polymerization :
    Chloride ligands from adjacent Cp*RuCl₃ units bridge ruthenium centers, creating a linear polymer:

    nCp*RuCl₃[Cp*RuCl₂]n+nCl⁻n \, \text{Cp*RuCl₃} \rightarrow [\text{Cp*RuCl₂}]ₙ + n \, \text{Cl⁻}

EXAFS studies confirm Ru–Cl–Ru bridging bonds with bond lengths of 2.45–2.50 Å .

Purification and Characterization

Purification Methods :

  • Recrystallization : From hot toluene or hexane.

  • Soxhlet Extraction : Removes unreacted Cp*H using diethyl ether.

Analytical Data :

TechniqueKey Findings
IR Spectroscopy ν(Ru–Cl) = 310–325 cm⁻¹; ν(Cp* C–H) = 2800 cm⁻¹
XRD Polymer chains with d-spacing = 4.2 Å
Elemental Analysis C: 38.2%; H: 4.8%; Cl: 22.6% (theoretical)

Magnetic susceptibility measurements indicate paramagnetic behavior (μeff = 1.8–2.1 μB), consistent with Ru(III) .

Industrial-Scale Modifications

Large-scale production (≥1 kg) employs:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time to 4–6 hours.

  • Inert Atmosphere : N₂ or Ar prevents oxidation of Cp* ligands.

  • Catalytic Bases : K₂CO₃ improves yields to 90% by minimizing HCl accumulation .

Challenges and Mitigation Strategies

ChallengeSolution
Polymer Solubility Use polar aprotic solvents (DMF, DMSO)
Chloride Impurities Wash with cold deionized water
Oxygen Sensitivity Schlenk line techniques

Chemical Reactions Analysis

Hydrogenation Reactions

  • Catalyzes hydrogenation of alkenes and alkynes under mild conditions (25–50°C, 1–5 atm H₂) with >90% conversion efficiency .

  • Demonstrates chemoselectivity for reducing C=C bonds over aromatic rings in polyfunctional substrates .

Cross-Coupling Reactions

  • Facilitates C–C bond formation in Suzuki-Miyaura couplings using aryl chlorides (TON ≈ 10³) .

  • Operates effectively in both polar (DMF, THF) and nonpolar solvents (toluene) .

Azide-Alkyne Cycloaddition (RuAAC)

  • Enables 1,5-disubstituted triazole synthesis with 70–95% yields .

  • Tolerates functional groups including chlorides, boronic esters, and alcohols without side reactions .

Formation from Ruthenium Trichloride

The polymer is synthesized via:

2Cp H+2RuCl33H2O[Cp RuCl2]2+2HCl+6H2O2\,\text{Cp H}+2\,\text{RuCl}_3\cdot 3\text{H}_2\text{O}\rightarrow [\text{Cp RuCl}_2]_2+2\,\text{HCl}+6\,\text{H}_2\text{O}

This reaction occurs at 80–100°C in ethanol, forming the dimeric precursor .

Reductive Degradation

Exposure to Zn in THF yields a tetranuclear Ru(II) complex:

2[Cp RuCl2]2+2Zn[Cp RuCl]4+2ZnCl22\,[\text{Cp RuCl}_2]_2+2\,\text{Zn}\rightarrow [\text{Cp RuCl}]_4+2\,\text{ZnCl}_2

This product shows enhanced stability but reduced catalytic activity compared to the parent polymer .

Ligand Substitution Reactivity

The chloride ligands undergo substitution with oxygen/nitrogen donors:

ReagentProduct FormedApplication
NaOCH₃[Cp*Ru(OCH₃)]₂Alkoxylation catalysts
1,5-CODCp*RuCl(1,5-cyclooctadiene)Hydrogenation pre-catalyst
PPh₃Cp*RuCl(PPh₃)₂Tunable electron-deficient sites

Comparative Catalytic Performance

Data from RuAAC reactions highlight structural advantages:

CatalystReaction TimeYield (%)Selectivity (1,5-/1,4-)
[Cp*RuCl₂]ₙ30 min9298:2
CpRuCl(PPh₃)₂2 h7885:15
RuCl₃·xH₂O6 h4560:40

Key advantages :

  • Steric shielding from pentamethylcyclopentadienyl prevents catalyst deactivation .

  • Polymer topology enhances recyclability (≥5 cycles without activity loss) .

Mechanistic Insights

In RuAAC reactions, the polymer operates via:

  • Azide coordination at the internal nitrogen .

  • Metathesis forming a ruthenium-triazolide intermediate (rate-determining step, ΔG‡ = 11.5 kcal/mol) .

  • Protonolysis releasing the triazole product .

DFT studies confirm a lower energy pathway (−38.6 kcal/mol) compared to non-Cp* Ru complexes .

Stability and Decomposition

  • Thermal stability : Decomposes above 200°C via Ru–Cl bond cleavage .

  • Oxidative sensitivity : Degrades in O₂-rich environments unless stabilized by phosphine ligands .

Scientific Research Applications

Catalytic Applications

Dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer serves as an effective catalyst in various chemical reactions, including:

  • Hydrogenation Reactions : This polymer has been employed in hydrogenation processes, facilitating the reduction of unsaturated compounds to saturated ones. Its ability to activate hydrogen makes it suitable for applications in organic synthesis.
  • Cross-Coupling Reactions : The compound is utilized in cross-coupling reactions, particularly in the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
  • Polymerization Processes : The polymer's structure allows it to act as a catalyst in polymerization reactions, contributing to the development of new materials with tailored properties.

Material Science Applications

The unique properties of dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer make it valuable in material science:

  • Thin Film Deposition : The compound is used in the deposition of thin films for electronic applications, including organic light-emitting diodes (OLEDs) and photovoltaic cells. Its ability to form uniform films enhances device performance.
  • Nanostructured Materials : Research has shown that this polymer can be employed in the synthesis of nanostructured materials, which have applications in catalysis and sensing technologies.

Case Study 1: Hydrogenation of Olefins

A study published in the Journal of Organometallic Chemistry demonstrated the effectiveness of dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer as a catalyst for the hydrogenation of various olefins. The results indicated high conversion rates and selectivity towards the desired saturated products, showcasing its potential in industrial applications.

Case Study 2: Cross-Coupling Reactions

In a collaborative research project, this polymer was utilized for Suzuki-Miyaura cross-coupling reactions. The study highlighted its efficiency in catalyzing reactions between aryl halides and boronic acids under mild conditions, leading to high yields of biaryl compounds. This work was pivotal for pharmaceutical synthesis and materials chemistry.

Table 1: Comparison of Catalytic Efficiency

Reaction TypeCatalyst UsedYield (%)Conditions
HydrogenationDichloro(pentamethylcyclopentadienyl)ruthenium(III)9550 °C, H2_2 atmosphere
Cross-CouplingDichloro(pentamethylcyclopentadienyl)ruthenium(III)85Room temperature, aqueous medium
PolymerizationDichloro(pentamethylcyclopentadienyl)ruthenium(III)9060 °C, inert atmosphere

Mechanism of Action

The mechanism of action of dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer involves the coordination of the ruthenium center with various substrates. The pentamethylcyclopentadienyl ligand stabilizes the ruthenium center, allowing it to participate in catalytic cycles. The chlorine ligands can be substituted or removed, facilitating various chemical transformations. The compound’s catalytic activity is attributed to the ability of ruthenium to undergo redox changes and coordinate with different ligands .

Comparison with Similar Compounds

Key Observations :

  • Metal Center : Rhodium and iridium analogs exhibit distinct redox properties compared to ruthenium, affecting their catalytic pathways .
  • Ligand Effects : The Cp* ligand in the polymer provides greater steric protection than mesitylene in dimeric Ru complexes, reducing unwanted side reactions .
  • Structural Form : The polymeric structure of the Ru-Cp* compound enhances thermal stability and recyclability compared to dimeric analogs .

Catalytic Performance

Reaction Efficiency

  • Ru-Cp* Polymer: Demonstrates high turnover numbers (TONs) in olefin metathesis and cross-coupling reactions due to its robust ligand framework .
  • Rh-Cp* Dimer : Excels in asymmetric hydrogenation but is less effective in oxidative transformations due to Rh's lower propensity for redox cycling .
  • Ir-Cp* Dimer : Effective in C–H bond activation but requires higher temperatures, limiting its utility in sensitive reactions .

Substrate Selectivity

The Cp* ligand in the Ru polymer promotes selective interactions with bulky substrates, outperforming smaller ligands like mesitylene in sterically demanding reactions .

Biological Activity

Dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer, with the chemical formula [(C10H15)RuCl2]n and CAS number 96503-27-4, is a ruthenium-based compound that has garnered attention for its potential biological applications, particularly in cancer therapy and catalysis. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer is characterized by its unique structure, which includes a pentamethylcyclopentadienyl ligand coordinated to a ruthenium center. The polymeric nature of this compound enhances its stability and potential reactivity in biological systems.

Property Value
Molecular Formula[(C10H15)RuCl2]n
CAS Number96503-27-4
AppearanceBlack powder
Melting Point45-47 °C
Storage Temperature2-8 °C

Anticancer Potential

Recent studies have explored the anticancer properties of ruthenium complexes, including dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer. Research indicates that ruthenium complexes can induce apoptosis in cancer cells through various mechanisms, such as disrupting mitochondrial function and interacting with cellular components.

  • In Vitro Studies :
    • In studies involving breast cancer cell lines (e.g., MCF7 and MDA-MB-231), dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer demonstrated significant cytotoxic effects with IC50 values in the low micromolar range. This suggests that the compound can effectively inhibit cell proliferation and induce cell death.
    • The compound's interaction with DNA and proteins has been hypothesized to play a role in its anticancer activity, although specific mechanisms remain to be fully elucidated.
  • In Vivo Studies :
    • Animal models have shown promising results with dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer exhibiting reduced tumor growth rates compared to control groups. The safety profile appears favorable, with minimal side effects reported.

Case Study 1: Breast Cancer Treatment

A study conducted by Morais et al. investigated the effects of various ruthenium complexes on breast cancer cells. The findings indicated that dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer significantly inhibited cell viability in both estrogen receptor-positive and triple-negative breast cancer cells. The study highlighted the potential of this compound as a novel therapeutic agent against aggressive breast cancer types.

Case Study 2: Mechanistic Insights

Research published in the journal Molecular Cancer Therapeutics examined the mechanistic pathways through which dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer exerts its effects. The study reported that the compound interacts with mitochondrial pathways leading to increased reactive oxygen species (ROS) production, ultimately triggering apoptosis in cancer cells.

Potential Applications

The biological activity of dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer extends beyond oncology:

  • Catalytic Applications : Due to its unique electronic properties, this compound is also being studied for its potential use as a catalyst in various chemical reactions.
  • Drug Delivery Systems : Its polymeric nature may facilitate the development of drug delivery systems capable of targeting specific tissues or tumors.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer, and how can purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves reacting pentamethylcyclopentadienyl ligands with ruthenium precursors (e.g., RuCl₃) under inert conditions due to air sensitivity . Purification steps include preparative thin-layer chromatography (TLC) with degassed solvents and oxygen-free nitrogen purging to prevent oxidation . Purity validation requires spectroscopic techniques (e.g., NMR, FT-IR) and elemental analysis. Storage at low temperatures in sealed, argon-filled containers is critical to maintain stability .

Q. Which characterization techniques are most effective for confirming the polymeric structure and oxidation state of ruthenium in this compound?

  • Methodological Answer : X-ray crystallography is definitive for structural elucidation, though challenging for polymers. Alternative methods include:

  • XPS : To confirm Ru(III) oxidation state via binding energy analysis.
  • UV-Vis Spectroscopy : For electronic transitions indicative of metal-ligand coordination .
  • GPC/SEC : To estimate molecular weight distribution in the polymer .
  • TGA/DSC : To assess thermal stability and decomposition patterns .

Q. How does the air sensitivity of this polymer impact experimental design, and what protocols mitigate degradation?

  • Methodological Answer : Air sensitivity necessitates strict inert-atmosphere handling (gloveboxes/Schlenk lines) and degassed solvents . Real-time monitoring via Raman spectroscopy can detect oxidation intermediates. For long-term storage, cryogenic conditions (-20°C) in amber vials with molecular sieves are recommended .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic behavior of this polymer in cross-coupling reactions, and how does its structure influence activity?

  • Methodological Answer : The pentamethylcyclopentadienyl ligand enhances electron density at Ru(III), facilitating oxidative addition steps in catalysis. Comparative studies with analogous complexes (e.g., BINAP-Ru) suggest steric effects from the Cp* ligand slow ligand substitution, favoring heterogeneous pathways . Kinetic studies (e.g., Eyring plots) and DFT modeling can clarify rate-determining steps and electronic effects .

Q. How can contradictions in reported catalytic efficiencies of similar ruthenium polymers be resolved?

  • Methodological Answer : Discrepancies often arise from variations in:

  • Polymer morphology : Use TEM/SEM to compare crystallinity vs. amorphous domains .
  • Active site accessibility : BET surface area analysis and poisoning experiments (e.g., CO adsorption) quantify accessible metal centers .
  • Reaction conditions : Replicate studies under standardized parameters (solvent, temperature, substrate ratios) . Theoretical frameworks (e.g., Sabatier principle) help contextualize activity trends .

Q. What strategies optimize the polymer’s stability under catalytic conditions without compromising reactivity?

  • Methodological Answer :

  • Ligand modification : Introduce electron-withdrawing substituents to stabilize Ru(III) against reduction .
  • Support matrices : Immobilize the polymer on mesoporous silica or carbon nanotubes to prevent aggregation .
  • In-situ characterization : Operando XAFS or IR spectroscopy tracks structural changes during catalysis .

Q. How does the polymer’s network architecture (e.g., crosslinking density) influence its electrochemical properties?

  • Methodological Answer :

  • Swelling experiments : Measure solvent uptake to infer crosslinking density .
  • EIS (Electrochemical Impedance Spectroscopy) : Correlate ion transport efficiency with network porosity .
  • Controlled depolymerization : Use chemical/thermal methods to isolate oligomers and analyze chain-length effects .

Theoretical and Methodological Frameworks

Q. How can researchers align studies of this polymer with broader theoretical models in organometallic chemistry?

  • Methodological Answer : Link experimental data to concepts like:

  • Ligand Field Theory : Predict electronic transitions and redox potentials .
  • Polymer Scaling Laws : Relate molecular weight to catalytic turnover frequencies .
  • Hammett Parameters : Quantify substituent effects on reaction rates .

Q. What are common pitfalls in designing reproducible experiments with air-sensitive ruthenium polymers?

  • Methodological Answer :

  • Incomplete degassing : Use multiple freeze-pump-thaw cycles for solvents .
  • Ambient characterization : Avoid exposing samples to air during XRD or NMR; use air-tight sample holders .
  • Batch variability : Pre-characterize all polymer batches via elemental analysis before comparative studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.